molecular formula C13H18ClNO2S B13449708 Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride

Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride

Cat. No.: B13449708
M. Wt: 287.81 g/mol
InChI Key: ATWYXKDQOYEWOB-UHFFFAOYSA-N
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Description

Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride is a benzoate ester derivative featuring a thiomorpholine moiety (a six-membered ring containing one sulfur and three nitrogen atoms) attached via a methylene group. This compound is synthesized through multi-step reactions, often involving the condensation of methyl 4-(aminomethyl)benzoate hydrochloride with thiomorpholine precursors under controlled conditions . Its structural uniqueness lies in the sulfur atom within the thiomorpholine ring, which enhances lipophilicity and may influence binding interactions in biological systems.

Properties

Molecular Formula

C13H18ClNO2S

Molecular Weight

287.81 g/mol

IUPAC Name

methyl 4-(thiomorpholin-4-ylmethyl)benzoate;hydrochloride

InChI

InChI=1S/C13H17NO2S.ClH/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14;/h2-5H,6-10H2,1H3;1H

InChI Key

ATWYXKDQOYEWOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCSCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride typically involves the reaction of 4-(chloromethyl)benzoic acid with thiomorpholine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the thiomorpholine group. The resulting product is then esterified with methanol to form the methyl ester. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzoate derivatives.

Scientific Research Applications

Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzoate moiety may also contribute to its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to modulate various biological processes.

Comparison with Similar Compounds

Key Structural Variations and Physicochemical Properties

The following table summarizes critical differences between Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride and its analogs:

Compound Name Substituent Group Molecular Formula Molecular Weight Key Properties
This compound Thiomorpholine C₁₃H₁₈ClNO₂S 295.81* High lipophilicity (logP ~2.5); sulfur enhances metabolic stability
Methyl 4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]benzoate hydrochloride () Dimethylmorpholine C₁₅H₂₂ClNO₃ 308.17 Stereochemistry (2R,6S) improves enzyme selectivity; lower solubility
Methyl 4-({[(1-benzyl-1H-tetrazol-5-yl)methyl]amino}methyl)benzoate hydrochloride (II-5b, ) Benzyltetrazole C₁₉H₂₁ClN₆O₂ 408.87 Tetrazole acts as a carboxylate bioisostere; moderate HDAC inhibition (IC₅₀ = 120 nM)
Methyl 4-(((4-(methylthio)phenyl)sulfonamido)methyl)benzoate () Sulfonamide C₁₅H₁₅NO₄S₂ 337.41 Electron-withdrawing sulfonamide group; enhances protein binding affinity
Methyl 4-(azetidin-3-yl)benzoate hydrochloride () Azetidine C₁₁H₁₄ClNO₂ 235.69 Compact 4-membered ring; increased ring strain may limit conformational flexibility

*Molecular weight calculated based on formula.

Critical Analysis of Structural Modifications

  • Thiomorpholine vs. Morpholine : Replacing oxygen with sulfur increases lipophilicity (logP +0.5) and alters hydrogen-bonding capacity, impacting both bioavailability and target engagement .
  • Tetrazole vs. Carboxylic Acid Bioisosterism : While tetrazoles avoid the ionization state of carboxylic acids, they may introduce steric hindrance in tight binding pockets .
  • Sulfonamide vs.

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